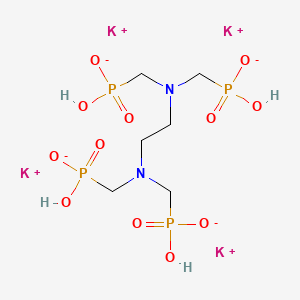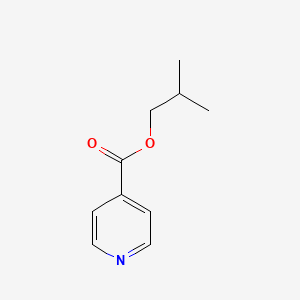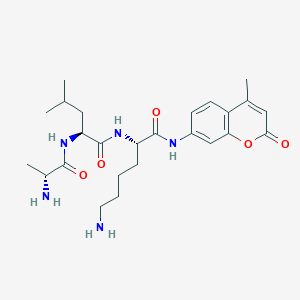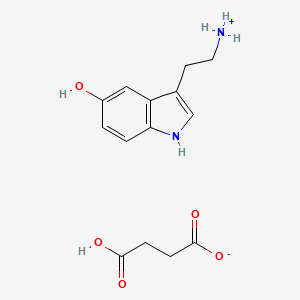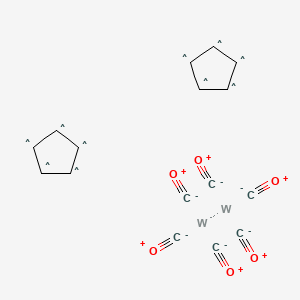![molecular formula C36H32Cl4N6O8 B13742661 Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- CAS No. 20139-72-4](/img/structure/B13742661.png)
Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is a complex organic compound with the molecular formula C36H32Cl4N6O8 and a molecular weight of 818.487 g/mol. This compound is known for its vibrant yellow color and is commonly used as a pigment in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,2’-dichloro-4,4’-biphenyl. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloro-2,5-dimethoxyacetoacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then filtered, washed, and dried to obtain the pigment in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction of the azo bonds can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the chloro or methoxy groups.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment for studying azo compounds and their properties.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used as a pigment in paints, plastics, and textiles.
Mécanisme D'action
The mechanism of action of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] primarily involves its ability to absorb and reflect light, giving it its characteristic color. The azo bonds in the compound are responsible for its chromophoric properties. Additionally, the compound can interact with various substrates through hydrogen bonding and van der Waals forces, making it useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pigment Yellow 83 (PY 83): Another azo compound with similar chromophoric properties but different substituents.
Pigment Yellow 12 (PY 12): A structurally similar compound with different functional groups, leading to variations in color and stability.
Uniqueness
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is unique due to its specific combination of chloro and methoxy groups, which provide it with distinct chemical and physical properties. Its high stability and vibrant color make it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
20139-72-4 |
|---|---|
Formule moléculaire |
C36H32Cl4N6O8 |
Poids moléculaire |
818.5 g/mol |
Nom IUPAC |
2-[[3-chloro-4-[2-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H32Cl4N6O8/c1-17(47)33(35(49)41-27-15-29(51-3)25(39)13-31(27)53-5)45-43-19-7-9-21(23(37)11-19)22-10-8-20(12-24(22)38)44-46-34(18(2)48)36(50)42-28-16-30(52-4)26(40)14-32(28)54-6/h7-16,33-34H,1-6H3,(H,41,49)(H,42,50) |
Clé InChI |
JGTNSDDJZDDMMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


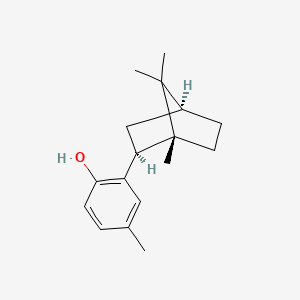
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
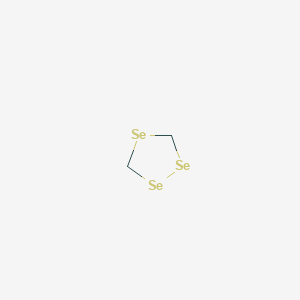
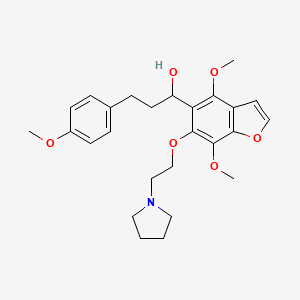
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
